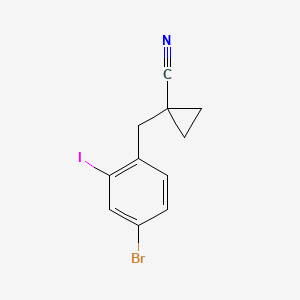
1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE is a halogenated benzyl cyclopropane derivative with the molecular formula C11H9BrIN and a molecular weight of 362 g/mol . This compound is notable for its unique structure, which includes both bromine and iodine atoms attached to a benzyl group, making it a valuable compound for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE typically involves multiple steps. One common method starts with the bromination of 4-iodotoluene to form 4-bromo-2-iodotoluene. This intermediate is then subjected to a cyclopropanation reaction with cyclopropanecarbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclopropanation Reactions: The cyclopropane ring can be opened or modified through various reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzyl bromide: A related compound with similar halogenation but lacking the cyclopropane ring.
4-Bromo-2-iodotoluene: An intermediate in the synthesis of 1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE.
Uniqueness
This compound is unique due to its combination of bromine and iodine atoms attached to a benzyl group, along with a cyclopropane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H9BrIN |
|---|---|
Molecular Weight |
362.00 g/mol |
IUPAC Name |
1-[(4-bromo-2-iodophenyl)methyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9BrIN/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5H,3-4,6H2 |
InChI Key |
ZUVWLCWIPCFIQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=C(C=C2)Br)I)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B8742309.png)
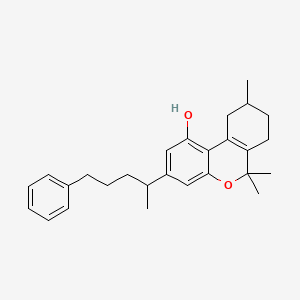
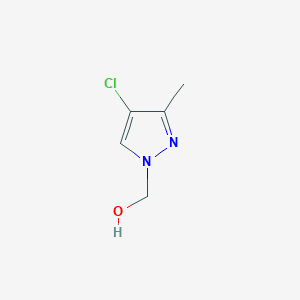
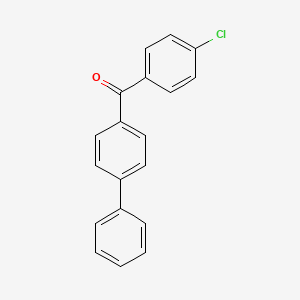
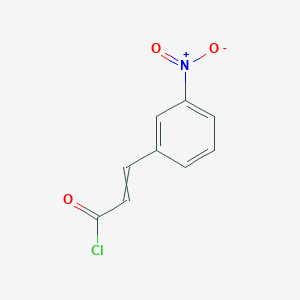
![N-Benzyl-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8742342.png)
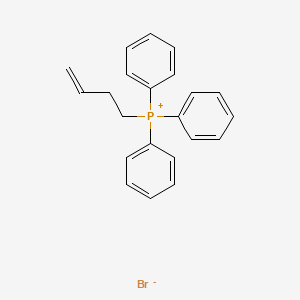
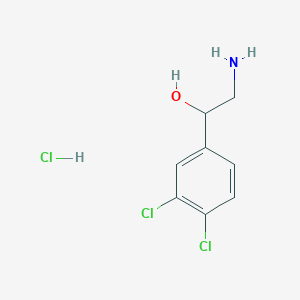
![1,2,4,5-Tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester](/img/structure/B8742365.png)
![7-fluoro-5H-indeno[1,2-b]pyridine](/img/structure/B8742370.png)
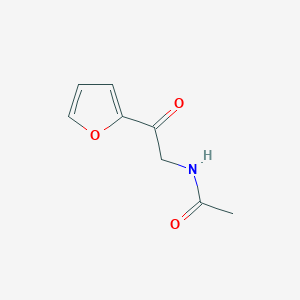
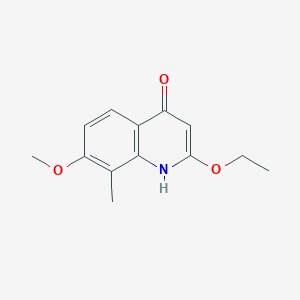
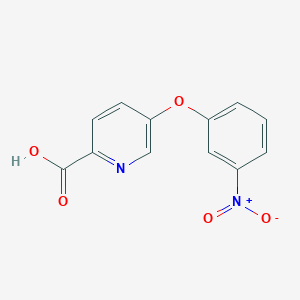
![4-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)Benzoic acid](/img/structure/B8742418.png)
